4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile is a useful research compound. Its molecular formula is C17H11N3OS and its molecular weight is 305.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile is a member of the thiazolidinone family, which has garnered interest due to its diverse biological activities, including antibacterial, anticancer, and anticonvulsant properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

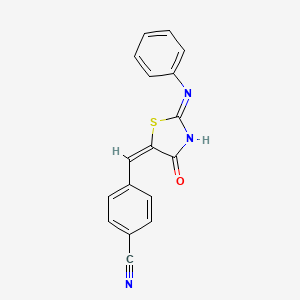

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis typically involves the reaction of phenyl isothiocyanate with aniline and acetylenic esters in the presence of catalysts such as CuFe2O4 nanoparticles, which facilitate regioselective pathways for the formation of thiazolidinone derivatives .

1. Antibacterial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4a | E. coli | 88.46 |

| 4b | S. aureus | 91.66 |

2. Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties, with studies indicating that they can induce apoptosis in various cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Table 2: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | HeLa | 10 |

| 4d | A431 | 15 |

3. Anticonvulsant Activity

The anticonvulsant potential of thiazolidinone derivatives has also been explored. Compounds similar to our target compound have displayed protective effects in animal models against induced seizures, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Case Studies

- Antibacterial Study : A series of thiazolidinone derivatives were synthesized and tested against S. aureus and E. coli. The results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity, with some compounds achieving over 90% inhibition .

- Anticancer Research : In vitro studies on various cancer cell lines revealed that specific substitutions on the thiazolidinone core led to increased cytotoxicity. Molecular docking studies suggested strong binding affinities to key proteins involved in cancer cell proliferation .

- Anticonvulsant Evaluation : A study involving the administration of thiazolidinone derivatives in a PTZ-induced seizure model showed promising results, with certain compounds providing complete protection against seizures at specific dosages .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with this scaffold can inhibit the growth of various cancer cell lines, including breast, lung, and leukemia cancers. For instance, a study reported that certain thiazolidinone derivatives demonstrated significant antitumor activity against multiple cancer types, with inhibition percentages as high as 84% against specific cell lines .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | CNS Cancer (SF-295) | 84.19 |

| 4p | Renal Cancer (UO-31) | 72.11 |

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial effects. Compounds similar to 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile have shown activity against various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

Research has highlighted the potential of thiazolidinone derivatives as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. Compounds that incorporate thiazolidinone structures have been synthesized and evaluated for their inhibitory effects on this enzyme, showing promising results .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods, including the use of magnetic nanoparticles as catalysts, have been explored to enhance efficiency and yield . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiazolidinone derivatives:

- Study on Anticancer Activity : A research article reported the synthesis of new thiazolidinone derivatives and their evaluation against multiple cancer cell lines, demonstrating significant anticancer activity .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of synthesized thiazolidinones against common pathogens, revealing effective inhibition rates .

- Enzyme Inhibition Study : A recent investigation into acetylcholinesterase inhibitors highlighted the potential of thiazolidinones in enhancing cognitive function through enzyme modulation .

Analyse Chemischer Reaktionen

Reactivity at the Exocyclic Double Bond

The conjugated C5=C bond exhibits electrophilic and dienophilic behavior, enabling cycloadditions and Michael additions.

2.1. Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furan, cyclopentadiene):

-

Product: Bicyclic adducts with preserved thiazolidinone core.

2.2. Michael Additions

Nucleophiles (e.g., amines, thiols) attack the β-position of the C5=C bond:

-

Example: Reaction with piperidine forms a 1,4-adduct with a new C–N bond.

-

Stereochemistry: Trans-addition dominates due to steric hindrance from the benzonitrile group .

3.1. Nitrile Group Reactivity

The benzonitrile moiety undergoes:

-

Hydrolysis: H₂SO₄/H₂O → carboxylic acid (requires harsh conditions).

-

Reduction: LiAlH₄ → benzylamine (low yield due to competing thiazolidinone reduction) .

3.2. Imino Group Modifications

The phenylimino group at C2 participates in:

-

Acid-Catalyzed Hydrolysis: Forms 2-amino-4-thiazolidinone derivatives (pH < 3, 50°C) .

-

Electrophilic Substitution: Nitration or sulfonation at the phenyl ring (e.g., HNO₃/H₂SO₄) .

Photochemical and Thermal Behavior

-

Thermal Stability: Decomposes above 250°C via retro-Knoevenagel pathway, releasing 4-formylbenzonitrile.

-

Photoreactivity: UV irradiation (λ = 365 nm) induces E→Z isomerization at C5, confirmed by NMR .

Analytical and Spectroscopic Validation

Critical data from analogous compounds :

| Parameter | Observation |

|---|---|

| HPLC Purity | >98% (C18 column, MeOH/H₂O = 70:30) |

| X-ray Diffraction | Confirms E,E-geometry at C5 and C=N bonds |

Eigenschaften

IUPAC Name |

4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3OS/c18-11-13-8-6-12(7-9-13)10-15-16(21)20-17(22-15)19-14-4-2-1-3-5-14/h1-10H,(H,19,20,21)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZBTNBJZWVOCQ-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C#N)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C#N)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.